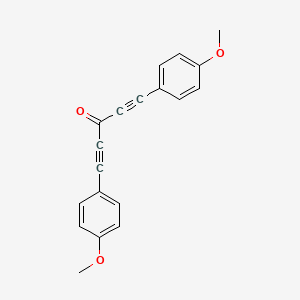![molecular formula C17H36Si2 B13960728 (3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 61228-15-7](/img/structure/B13960728.png)
(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is a specialized organic compound known for its unique structural properties. This compound is characterized by the presence of two tert-butyl groups and two dimethylsilyl groups attached to a butadiene backbone. Its molecular formula is C14H30Si2, and it is often used in advanced chemical research and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene typically involves the reaction of 3-methyl-1,2-butadiene with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, large-scale purification techniques such as distillation or crystallization may be employed to isolate the compound.
化学反应分析
Types of Reactions
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted butadiene derivatives.
科学研究应用
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and dimethylsilyl groups, which can stabilize transition states and intermediates during chemical reactions. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and catalytic centers in industrial processes.
相似化合物的比较
Similar Compounds
- 1,3-bis(1,1-dimethylethyl)-5-methylbenzene
- Benzene, 1,3-bis(1,1-dimethylethyl)
- 1,3-di-tert-butyl-5-methylbenzene
Uniqueness
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is unique due to its dual tert-butyl and dimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.
属性
CAS 编号 |
61228-15-7 |
|---|---|
分子式 |
C17H36Si2 |
分子量 |
296.6 g/mol |
InChI |
InChI=1S/C17H36Si2/c1-14(2)13-15(18(9,10)16(3,4)5)19(11,12)17(6,7)8/h1-12H3 |
InChI 键 |
LNYWXEAJLXQCPF-UHFFFAOYSA-N |
规范 SMILES |
CC(=C=C([Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)

![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)





